BENGHE Foundational & Exploratory

Check Availability & Pricing

Pozdeutinurad's Inhibition of SLC22A12: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Pozdeutinurad

Cat. No.: B15554382

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pozdeutinurad (formerly AR-882) is a novel, potent, and selective inhibitor of the solute carrier
family 22 member 12 (SLC22A12) protein, more commonly known as urate transporter 1
(URAT1).[1] Developed by Arthrosi Therapeutics, this small molecule drug is in late-stage
clinical development for the treatment of hyperuricemia in patients with gout.[2][3] By
selectively targeting URAT1, Pozdeutinurad blocks the reabsorption of uric acid in the kidneys,
leading to increased urinary excretion and a subsequent reduction in serum uric acid (sUA)
levels.[1] This technical guide provides an in-depth overview of the SLC22A12 inhibition
pathway by Pozdeutinurad, supported by preclinical and clinical data, detailed experimental
protocols, and pathway visualizations.

The SLC22A12 (URAT1) Pathway and Mechanism of
Action of Pozdeutinurad

The SLC22A12 gene encodes the URAT1 protein, a crucial transporter in the renal proximal
tubules responsible for the majority of uric acid reabsorption from the glomerular filtrate back
into the bloodstream.[4] This process is a key determinant of plasma uric acid concentrations.
Pozdeutinurad exerts its therapeutic effect by competitively inhibiting URAT1, thereby
preventing this reabsorption and promoting uricosuria.[1][4]
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The following diagram illustrates the mechanism of uric acid reabsorption in the renal proximal
tubule and the inhibitory action of Pozdeutinurad.
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Caption: URAT1-mediated uric acid reabsorption and Pozdeutinurad's point of inhibition.

Quantitative Data

Pozdeutinurad has demonstrated significant potency and selectivity for URATL1 in preclinical

studies and robust efficacy in lowering sUA in clinical trials.

ble 1: linical Inhibi ity of leuts I

Assay .
Compound Target IC50 Selectivity Reference
System
MDCKII cells
Pozdeutinura ) >43-fold vs.
URAT1 expressing 67 nM [1]
d (AR-882) OAT4
hURAT1
) HEK293 cells
Pozdeutinura )
OAT4 expressing 2.89 uM [1]
d (AR-882)
hOAT4
Lesinurad URAT1 7.3 uM [1]
Benzbromaro
URAT1 196 nM [1]
ne

Table 2: Summary of Phase 1 Clinical Trial Results in

Healthy Volunteers

Mean Change in

Dose (Single, .
n (Active) sUA at 24h Post- p-value vs. Placebo

Fasted)

dose
15 mg 6 -5.8%
50 mg 6 -42.4% <0.001
100 mg 6 -58.4% <0.001
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Data from a randomized, double-blind, placebo-controlled single ascending dose study in 31
healthy male volunteers.[5]

Table 3: Summary of Phase 2b Clinical Trial Results in

Gout Patients (12 Weeks)

Median . % % %
. Median . . .
Treatme Baselin sUA at Patients Patients Patients
% sUA . . .
nt n e sUA 12 _with with with
Reducti
Group (mg/dL) Weeks sUA <6 sUA <5 sUA <4
on
(mg/dL) mgl/dL mg/dL mgl/dL
No No
Placebo - 8.6 0 0 0
change change
Pozdeuti
nurad 50 - 8.6 5.0 42% 78% 50% 8%
mg
Pozdeuti
nurad 75 - 8.6 35 59% 89% 82% 63%
mg

Data from a global, multicenter, 12-week, randomized, double-blind, placebo-controlled study
of 140 gout patients.[6][7]

Table 4: Efficacy of Pozdeutinurad in Treatment-Naive
and Refractory Tophaceous Gout Patients (12 months)
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Treatment Group

Patient Population

Mean % sUA

% Patients with
Complete
Resolution of at

Decrease
least 1 Target
Tophus
Pozdeutinurad 75 mg Refractory 49% 43%
Pozdeutinurad 75 mg Naive 54% 33%
Pozdeutinurad 75 mg
) Refractory 61% 57%
+ Allopurinol
Pozdeutinurad 75 mg
Naive 74%

+ Allopurinol

Data from a Phase 2 trial that recruited 42 patients with at least one subcutaneous tophus.[8]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of
Pozdeutinurad and its inhibition of SLC22A12.

In Vitro URAT1 Inhibition Assay

This protocol describes a cell-based assay to determine the half-maximal inhibitory
concentration (IC50) of a test compound on URAT1-mediated uric acid uptake.

1. Cell Culture and Seeding:

e Human Embryonic Kidney 293 (HEK293) or Madin-Darby Canine Kidney (MDCKII) cells
stably expressing human URAT1 (hURAT1) are used.[1]

o Wild-type or parental cells serve as a negative control.

o Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10%
Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2

incubator.
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Cells are seeded into 24- or 96-well plates at an appropriate density to achieve a confluent
monolayer on the day of the assay.

. Compound Preparation and Pre-incubation:

Test compounds, including Pozdeutinurad and a positive control (e.g., benzbromarone), are
prepared as stock solutions in DMSO.

Serial dilutions of the compounds are made in a suitable assay buffer (e.g., Hanks' Balanced
Salt Solution - HBSS). The final DMSO concentration should be kept low (e.g., <0.1%) to
avoid cell toxicity.

The cell monolayer is washed twice with pre-warmed assay buffer.

The diluted compounds are added to the respective wells, and the plate is pre-incubated for
a defined period (e.g., 30 minutes) at 37°C.

. Uric Acid Uptake Assay:
A working solution of [14C]-labeled uric acid is prepared in the assay buffer.[1]

The pre-incubation solution containing the test compounds is removed, and the [14C]-uric
acid solution is added to initiate the uptake reaction.

The plate is incubated for a short, defined period (e.g., 5-10 minutes) at 37°C.
. Termination of Uptake and Cell Lysis:

The uptake is terminated by rapidly aspirating the [14C]-uric acid solution and washing the
cells multiple times with ice-cold PBS to remove extracellular radioactivity.

A cell lysis buffer is added to each well to lyse the cells and release the intracellular contents.
. Measurement and Data Analysis:

The amount of intracellular [14C]-uric acid is quantified using a liquid scintillation counter.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15554382?utm_src=pdf-body
https://acrabstracts.org/abstract/ar882-a-potent-and-selective-urat1-inhibitor-with-a-favorable-pharmacological-pharmacokinetic-and-toxicity-profile/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e The URAT1-specific uptake is calculated by subtracting the uptake in the control cells from
that in the hURAT1-expressing cells.

e The percentage of inhibition for each compound concentration is determined relative to the
vehicle control.

e The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-
response curve using appropriate software.

The following diagram outlines the general workflow for the in vitro URAT1 inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Pozdeutinurad's Inhibition of SLC22A12: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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